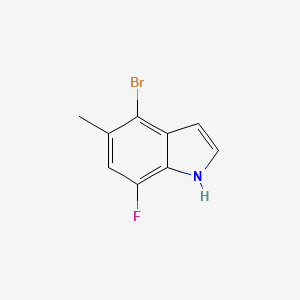

4-Bromo-7-fluoro-5-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-7(11)9-6(8(5)10)2-3-12-9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNMGFNXEUPRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1Br)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 7 Fluoro 5 Methyl 1h Indole and Its Analogs

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of 4-bromo-7-fluoro-5-methyl-1H-indole suggests several potential disconnection points. The most common strategies for indole (B1671886) synthesis involve the formation of the C2-C3 bond or the N1-C2 and C3-C3a bonds of the pyrrole (B145914) ring.

A primary disconnection approach would involve breaking the pyrrole ring, leading back to a substituted aniline (B41778) precursor. For instance, a Fischer indole synthesis approach would disconnect the N1-C2 and C3-C3a bonds, starting from a suitably substituted phenylhydrazine (B124118) and a ketone or aldehyde. Other disconnections could lead to precursors for the Bartoli, Larock, or Reissert indole syntheses, each requiring a specific arrangement of functional groups on the aromatic precursor.

The choice of strategy would heavily depend on the availability and ease of synthesis of the starting substituted aniline or related aromatic compound. The substitution pattern of this compound—with substituents at positions 4, 5, and 7—requires a precursor that can direct the cyclization to form the desired isomer.

Classical and Established Indole Synthetic Routes Applicable to Substituted Systems

Several classical methods for indole synthesis have been adapted over the years to accommodate a wide range of substituents, including halogens and alkyl groups. byjus.com

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. byjus.comwikipedia.org It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org For the target molecule, this would necessitate the synthesis of (2-bromo-5-fluoro-3-methylphenyl)hydrazine. The reaction of this hydrazine (B178648) with a suitable carbonyl compound, such as acetone, followed by acid-catalyzed cyclization, would theoretically yield the desired indole.

The regioselectivity of the Fischer synthesis can be influenced by the nature of the substituents on the phenylhydrazine ring. thermofisher.com In some cases, a mixture of isomers can be formed, especially with unsymmetrical ketones. thermofisher.com The use of Lewis acids like zinc chloride or Brønsted acids such as polyphosphoric acid is common. wikipedia.org

Table 1: Hypothetical Fischer Indole Synthesis for this compound

| Starting Materials | Catalyst | Potential Product |

| (2-bromo-5-fluoro-3-methylphenyl)hydrazine, Acetaldehyde | Polyphosphoric Acid (PPA) | This compound |

A significant challenge in this approach is the synthesis of the multi-substituted phenylhydrazine precursor. This would likely involve multiple steps, including nitration, reduction, bromination, and fluorination of a suitable aromatic starting material. The order of these steps would be crucial to achieve the correct substitution pattern.

The Bartoli indole synthesis is particularly useful for the preparation of 7-substituted indoles. wikipedia.orgjk-sci.comsynarchive.com It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com To synthesize this compound, the starting material would be 1-bromo-4-fluoro-2-methyl-5-nitrobenzene.

The reaction mechanism proceeds through the addition of the Grignard reagent to the nitro group, followed by a rsc.orgrsc.org-sigmatropic rearrangement. onlineorganicchemistrytutor.com The presence of a substituent at the ortho position to the nitro group is often necessary for the reaction to proceed efficiently. wikipedia.org In this case, the fluorine atom at the future 7-position would direct the synthesis.

Table 2: Hypothetical Bartoli Indole Synthesis for this compound

| Starting Nitroarene | Grignard Reagent | Key Features |

| 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | Vinylmagnesium bromide | Provides a direct route to 7-substituted indoles. The ortho-fluoro group facilitates the reaction. |

The Dobbs modification of the Bartoli synthesis, which uses an ortho-bromo directing group that is later removed, offers another potential route, especially for synthesizing indoles with various substitution patterns. wikipedia.org

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.org This method offers high regioselectivity and functional group tolerance. ub.edursc.org For the target molecule, a conceivable starting material would be 2-amino-5-bromo-3-fluoro-1-iodobenzene, which would react with an appropriate alkyne.

The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and insertion of the alkyne, and subsequent reductive elimination to form the indole ring. wikipedia.org The presence of fluoride (B91410) substituents can influence the electronic properties of the starting materials and intermediates, potentially affecting the reaction conditions. Recent advancements have explored the use of various palladium catalysts and ligands to improve the efficiency and scope of the Larock synthesis, including for fluorinated substrates. rsc.orgacs.orgnih.gov

Table 3: Hypothetical Larock Indole Synthesis for this compound

| o-Iodoaniline Derivative | Alkyne | Catalyst System |

| 2-Amino-5-bromo-3-fluoro-1-iodobenzene | Propyne | Pd(OAc)₂, PPh₃, K₂CO₃ |

Palladium-catalyzed cyclizations are a cornerstone of modern indole synthesis, with various strategies developed for the construction of complex indole structures. nih.govacs.org

The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization. wikipedia.orgyoutube.comyoutube.com To apply this to the synthesis of this compound, the starting material would be 1-bromo-4-fluoro-2,5-dinitrotoluene.

The initial condensation is base-catalyzed, and the subsequent reductive cyclization is typically carried out using zinc in acetic acid or through catalytic hydrogenation. wikipedia.orgyoutube.com This method leads to the formation of an indole-2-carboxylic acid, which can then be decarboxylated to the desired indole. wikipedia.org

Modern variations of the Reissert synthesis have expanded its scope and utility. youtube.com However, the synthesis of the required highly substituted and functionalized starting material remains a significant hurdle.

Contemporary and Advanced Synthetic Strategies for Complex Indoles

Beyond the classical methods, contemporary organic synthesis offers a plethora of advanced strategies for the construction of complex indole frameworks. These often involve transition-metal catalysis, C-H activation, and multi-component reactions. nih.govrsc.orgexlibrisgroup.com

For a molecule like this compound, a convergent synthetic strategy could be envisioned. jst.go.jp This might involve the synthesis of two or more fragments that are then coupled together in the later stages of the synthesis. Such approaches can be more efficient and allow for greater flexibility in the introduction of substituents.

Divergent synthetic strategies, such as complexity-to-diversity (Ctd) approaches, start with a complex, nature-inspired scaffold and then diversify it to create a library of related compounds. nih.govmdpi.com While not a direct synthesis of the target molecule, these strategies highlight the modern emphasis on creating molecular diversity around a core structure.

The development of novel catalytic systems, including those based on cobalt and other transition metals, continues to provide new avenues for the synthesis of substituted heterocycles, including oxadiazoles (B1248032) and potentially indoles, through tandem reactions and multicomponent approaches. acs.org

Transition Metal-Catalyzed Coupling Reactions for Indole Ring Formation (e.g., Suzuki, Heck)

Transition metal-catalyzed reactions are powerful tools for constructing the indole nucleus and introducing substituents. tandfonline.com These methods often offer high efficiency and functional group tolerance. thieme-connect.commdpi.com

The Heck reaction , which involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, is a cornerstone of indole synthesis. princeton.edu Intramolecular Heck reactions are particularly useful for cyclizing appropriately substituted anilines to form the indole ring. thieme-connect.comacs.org For instance, a 2-bromo- or 2-iodoaniline (B362364) derivative containing an adjacent N-allyl or related group can undergo intramolecular cyclization to furnish the indole scaffold. thieme-connect.com The reaction is highly chemoselective, a crucial feature when dealing with multiple halogen substituents as in the precursors to this compound. princeton.edu The reaction can proceed via a neutral or cationic pathway, depending on the nature of the halide and the presence of additives like silver salts. princeton.edu

The Suzuki-Miyaura coupling is another indispensable palladium-catalyzed reaction, typically used to form carbon-carbon bonds by coupling an organoboron compound with an organohalide. acs.orgnih.gov While often used to functionalize a pre-formed indole ring, it can also be integrated into a sequence for ring formation. For example, a Suzuki coupling could be used to construct a complex aniline precursor which is then cyclized to the indole. A key advantage is the ability to use this protocol to introduce aryl or heteroaryl groups at specific positions, such as C7. acs.orgnih.gov

Other notable transition-metal-catalyzed methods include those using copper and ruthenium. tandfonline.commdpi.com Copper, being abundant and less toxic, is an attractive catalyst for C-N coupling reactions. mdpi.com Ruthenium catalysts have shown high efficacy in the [3+2] annulation of anilines with alkynes to yield 2,3-disubstituted indoles, often proceeding with high efficiency in sustainable solvents like water. mdpi.comresearchgate.net

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Indole Synthesis

| Reaction | Typical Catalyst | Key Bond Formation | Relevance to Substituted Indoles |

| Intramolecular Heck | Pd(OAc)₂, Pd(PPh₃)₄ | C-C (ring closure) | Forms the indole ring from haloaniline precursors; tolerant of other functional groups. princeton.eduacs.org |

| Suzuki-Miyaura | Pd(0) complexes | C-C (arylation) | Functionalizes specific positions (e.g., C7) with aryl groups. acs.orgnih.gov |

| Ruthenium-Catalyzed Annulation | [RuCl₂(p-cymene)]₂ | C-C, C-N | Constructs the indole ring from anilines and alkynes. mdpi.comresearchgate.net |

| Copper-Catalyzed Coupling | Cu(I) salts | C-N | Can be used for C-N bond formation steps in indole synthesis sequences. mdpi.com |

Directed Ortho-Metalation (DoM) Approaches for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles.

For the synthesis of 7-substituted indoles, a key feature of the target molecule's analog family, DoM is particularly effective. acs.orgacs.org The nitrogen atom of the indole ring can be equipped with a suitable DMG, such as an N-amide or N-phosphinoyl group. acs.orgacs.org For example, an N-amide directing group can facilitate sequential metalation, first at the C2 position, which can be protected (e.g., with a silyl (B83357) group), and then highly regioselectively at the C7 position. acs.org Quenching this C7-lithiated intermediate with an electrophile (e.g., a source of bromine or fluorine) allows for precise installation of substituents.

A general and efficient method for preparing C7-functionalized indoles combines DoM with the Suzuki-Miyaura protocol. acs.orgnih.gov This allows for the introduction of aryl and heteroaryl groups at the C7 position, demonstrating the high level of control achievable with this methodology. acs.org The choice of the directing group is critical; while some, like N-phosphinoyl, can direct metalation effectively, they may require harsh conditions for removal. acs.org In contrast, other groups can be cleaved under milder conditions. acs.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are highly valued in medicinal chemistry for their efficiency and atom economy. rsc.orgresearchgate.net MCRs provide rapid access to complex molecular scaffolds, such as substituted indoles, by incorporating almost all atoms from the starting materials into the final structure. rsc.org

Several MCRs have been developed for the synthesis of indole-containing heterocycles. tandfonline.comnih.govresearchgate.net For example, a one-pot, three-component reaction of an indole, an aldehyde, and another active methylene (B1212753) compound can lead to highly functionalized indole derivatives. nih.gov These reactions can be catalyzed by various agents, including piperidine (B6355638) or magnetic nanoparticles, and can sometimes be performed under green conditions, such as in ethanol (B145695) or even water. nih.govtandfonline.com

A notable MCR strategy involves an Ugi-Smiles reaction coupled with a Heck cyclization, which provides a novel pathway to indole scaffolds. nih.gov This sequence can even be performed as a one-pot reaction. Another innovative MCR involves the assembly of indole, formaldehyde, and an amino hydrochloride to rapidly yield indole-fused heterocycles. rsc.orgrsc.org While many MCRs functionalize the C3 position due to the indole's inherent nucleophilicity, tailored MCRs can lead to different substitution patterns, contributing to the modular assembly of diverse indole-based structures. rsc.orgacs.org

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores like indole, avoiding the need for pre-functionalized starting materials. chim.it This approach allows for the direct conversion of C-H bonds into new C-C or C-X bonds. rsc.org The indole nucleus has six different C-H bonds, and achieving site-selectivity is a major challenge. chim.it

Functionalization typically occurs at the C2 or C3 positions of the pyrrole ring due to its inherent reactivity. chim.itacs.org However, significant progress has been made in developing methods to target the less reactive C-H bonds on the benzenoid ring (C4 to C7). rsc.orgnih.govnih.gov This is often achieved by installing a directing group on the indole nitrogen, which positions a transition metal catalyst in proximity to a specific C-H bond. nih.gov

For example, rhodium(III) catalysts are widely used for C-H functionalization and can facilitate cascade annulations to produce complex indole-fused polycycles. nih.gov Palladium catalysis is also extensively used for the direct arylation, alkenylation, and acylation of indoles. rsc.orgacs.orgnih.gov Manganese-catalyzed C-H alkenylation of indoles has also been developed, where the addition of an acid can control the selectivity of the reaction. rsc.org By carefully choosing the catalyst (e.g., palladium, rhodium, ruthenium, manganese) and the directing group, it is possible to achieve site-selective functionalization at any of the indole's positions, a crucial capability for synthesizing a molecule with the specific substitution pattern of this compound. mdpi.comnih.gov

Table 2: Site-Selectivity in Indole C-H Functionalization

| Target Site | Strategy | Catalyst System (Example) | Key Feature |

| C2/C3 | Inherent Reactivity / Directing Group | Pd(OAc)₂, Rh(III) complexes | Exploits the natural nucleophilicity of the pyrrole ring. chim.itacs.org |

| C4/C5 | Directing Group at C3 | Pd(II) with a pivaloyl group at C3 | Directs functionalization to the C4 or C5 position. nih.govnih.gov |

| C6/C7 | Directing Group at N1 | Cu or Pd with an N-P(O)tBu₂ group | The choice of metal (Cu vs. Pd) can switch selectivity between C6 and C7. nih.gov |

| C7 | Directed ortho-Metalation (DoM) | n-BuLi/s-BuLi with N-amide DMG | Highly regioselective lithiation at C7 for subsequent electrophilic quench. acs.orgacs.org |

Regioselectivity and Chemoselectivity Control in the Synthesis of this compound

Achieving the precise substitution pattern of this compound requires stringent control over both regioselectivity and chemoselectivity.

Regioselectivity refers to the control of where a reaction occurs on the indole scaffold.

C7-Fluoro: Directed-ortho Metalation (DoM) is a premier method for introducing a substituent at the C7 position. acs.orgacs.org By using an N-amide as a directing group, the indole can be selectively lithiated at C7. Subsequent quenching with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) would install the fluorine atom at the desired location.

C4-Bromo: Functionalizing the C4 position is more challenging. One strategy involves using a directing group at the C3 position to guide a metal catalyst to the C4-C-H bond. nih.gov Alternatively, one could start with a pre-functionalized benzene (B151609) derivative, such as a 2-fluoro-3-methyl-5-bromoaniline, and then construct the indole ring using a method like the Fischer, Bischler, or Heck cyclization. rsc.orgyoutube.com The Fischer indole synthesis, for example, is a robust method but the regiochemical outcome depends on the substitution of the starting arylhydrazine. rsc.org

C5-Methyl: The methyl group could be present on the starting aniline precursor, or it could be introduced via a Friedel-Crafts type reaction, although controlling regioselectivity among other activated positions would be difficult. Therefore, incorporating it into the initial benzene ring is the most common strategy. luc.edu

Chemoselectivity is the ability to react with one functional group in the presence of others. In synthesizing this compound, a key challenge is performing reactions without disturbing the existing halogen substituents.

Transition metal-catalyzed reactions, particularly those using palladium, are known for their high chemoselectivity and tolerance of halide functional groups. princeton.edu This allows for reactions like Heck or Suzuki couplings to be performed on substrates already containing bromo or fluoro substituents. thieme-connect.comacs.org

When using organometallic intermediates like aryllithiums from DoM, the reaction conditions are typically at low temperatures, which helps to prevent side reactions. The choice of electrophile is crucial for a clean and selective reaction. acs.org

Modern synthetic methods often feature mild reaction conditions that are compatible with a wide range of functional groups, which is essential for multi-step syntheses of complex molecules. nih.gov

Green Chemistry Principles and Sustainable Approaches in Indole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to reduce environmental impact. researchgate.netunica.it This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient processes. tandfonline.com

Alternative Solvents: A significant focus has been on replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water has been successfully used as a solvent for some transition-metal-catalyzed indole syntheses, such as ruthenium-catalyzed annulations. mdpi.comresearchgate.net Polyethylene (B3416737) glycol (PEG) has also been employed as a recyclable solvent for Heck reactions. thieme-connect.com

Catalysis: The use of earth-abundant and low-toxicity metal catalysts like copper and iron is a key green strategy. mdpi.com Furthermore, developing reactions that can be performed without any metal catalyst, such as a recently developed Ugi-based multicomponent indole synthesis, represents a significant advance. rsc.org

Energy Efficiency: Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, including the synthesis of indole derivatives. tandfonline.comtandfonline.com These reactions often proceed much faster, with higher yields and fewer side products compared to conventional heating. tandfonline.com

Atom Economy: Multi-component reactions (MCRs) are inherently green as they maximize atom economy by incorporating multiple starting materials into the final product in a single step, minimizing waste. rsc.org Solvent-free, mechanochemical methods, such as ball-milling for the Fischer indole synthesis, also represent a highly sustainable approach by eliminating the need for solvents altogether. unica.it

Chemical Reactivity and Transformations of 4 Bromo 7 Fluoro 5 Methyl 1h Indole

The reactivity of the 4-Bromo-7-fluoro-5-methyl-1H-indole nucleus is governed by the interplay of the electron-rich pyrrole (B145914) ring and the substituted benzene (B151609) ring. The presence of bromo, fluoro, and methyl substituents introduces specific electronic and steric effects that influence the regioselectivity of various transformations.

Electrophilic Aromatic Substitution (EAS) Reactions of the Indole (B1671886) Nucleus

The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site for substitution. researchgate.netbhu.ac.in For this compound, where the C3 position is unsubstituted, electrophilic substitution is expected to occur predominantly at this site. Should the C3 position be blocked, substitution may proceed at the C2 position or, under more forcing conditions, on the benzene portion of the ring. researchgate.net

Further halogenation of this compound would be expected to proceed readily at the C3 position. The reaction of indoles with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs under mild conditions to yield the 3-haloindole. mdpi.com In the case of N-arylsulphonylated 2-arylindoles, 3-halogenation can sometimes accompany the sulphonylation process, supporting the electrophilic character of this transformation. rsc.org Given the high reactivity of the indole core, these reactions are generally fast and efficient. mdpi.com

Table 1: Predicted Halogenation Reactions of this compound

| Reaction | Reagent | Expected Product | Notes |

| Bromination | N-Bromosuccinimide (NBS) | 3,4-Dibromo-7-fluoro-5-methyl-1H-indole | Reaction is expected to be highly regioselective for the C3 position. |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-4-bromo-7-fluoro-5-methyl-1H-indole | Similar to bromination, attack at C3 is anticipated. |

Nitration of indoles can be complex due to the acidic conditions often employed, which can cause polymerization or degradation of the indole ring. However, regioselective C3-nitration can be achieved under non-acidic and non-metallic conditions, for example using ammonium tetramethylnitrate with trifluoroacetic anhydride (B1165640). rsc.orgnih.govrsc.org For indoles with existing substituents on the benzene ring, such as 4-bromoindole, nitration has been shown to occur at the C3 position. nih.govrsc.org Steric hindrance at the C4 position can influence the yield of the reaction. rsc.orgnih.govrsc.org

Sulfonation of indole typically occurs at the C3 position when treated with reagents like the pyridine-sulfur trioxide complex in pyridine, avoiding strong acidic conditions. bhu.ac.in This method is effective for introducing a sulfonic acid group onto the pyrrole ring of the indole nucleus.

Table 2: Predicted Nitration and Sulfonation of this compound

| Reaction | Reagent | Expected Product | Notes |

| Nitration | (CF₃CO)₂O, NMe₄NO₃ | 7-Fluoro-5-methyl-3-nitro-4-bromo-1H-indole | Non-acidic conditions are crucial to prevent degradation. The C4-bromo group may slightly lower the yield compared to a C4-chloro analogue. rsc.orgnih.govrsc.org |

| Sulfonation | Pyridine-SO₃ complex | (4-Bromo-7-fluoro-5-methyl-1H-indol-3-yl)sulfonic acid | Reaction proceeds under mild conditions, selectively at C3. bhu.ac.in |

Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds at the indole nucleus. youtube.comlibretexts.orgmasterorganicchemistry.com These reactions are typically catalyzed by Lewis acids and demonstrate high regioselectivity for the C3 position. nih.govnih.gov

Alkylation: The reaction of indoles with alkyl halides or other alkylating agents in the presence of a Lewis acid leads to C3-alkylated products. nih.gov However, the high nucleophilicity of the indole ring can lead to polyalkylation. nih.gov Using indoles with electron-withdrawing groups can help mitigate this side reaction. nih.gov Organocatalytic methods have also been developed for the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles, such as α,β-unsaturated aldehydes and β-nitrostyrenes. acs.orgmdpi.com

Acylation: Friedel-Crafts acylation introduces an acyl group, typically at the C3 position, to form indol-3-yl ketones. youtube.comkhanacademy.org The reaction generally employs an acyl halide or anhydride with a Lewis acid catalyst. youtube.com Unlike alkylation, the resulting ketone is deactivating, which prevents further reaction, leading to mono-acylated products. libretexts.org Catalyst-free methods for the fluoroacetylation of indoles using fluorinated acetic acids have also been reported. nih.gov

Table 3: Predicted Alkylation and Acylation of this compound

| Reaction Type | Electrophile | Catalyst | Expected Product | Notes |

| Alkylation | Benzyl bromide | AlCl₃ | 3-Benzyl-4-bromo-7-fluoro-5-methyl-1H-indole | Potential for N-alkylation and polyalkylation exists. nih.gov |

| Acylation | Acetyl chloride | AlCl₃ | 1-(4-Bromo-7-fluoro-5-methyl-1H-indol-3-yl)ethanone | Acylation is generally selective for the C3 position and avoids over-reaction. libretexts.org |

Nucleophilic Substitution Reactions at Halogenated Positions

The halogen substituents on the benzene ring of this compound serve as versatile handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C4-bromo position.

The C(sp²)-Br bond at the C4 position is an ideal site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation. The general reactivity order for aryl halides in these couplings is I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, and is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance. nih.gov The reaction is catalyzed by a palladium complex and requires a base. nih.gov Successful Suzuki-Miyaura couplings have been demonstrated on various bromoindole and bromotryptophan derivatives. nih.gov

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method has been successfully applied to bromoindoles to synthesize various alkynyl-indole derivatives. researchgate.netnih.govresearchgate.net Copper-free conditions have also been developed to avoid the undesirable homocoupling of alkynes. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. openochem.orglibretexts.org It is a highly versatile reaction with a broad scope for both coupling partners. libretexts.orgorganic-chemistry.org A key advantage is the stability of organostannane reagents, although their toxicity is a significant drawback. organic-chemistry.org

Table 4: Predicted Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-7-fluoro-5-methyl-1H-indole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-7-fluoro-5-methyl-1H-indole |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Substituted-7-fluoro-5-methyl-1H-indole |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate. nih.gov For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org

In this compound, the C7-fluoro substituent is a potential leaving group. Fluorine is often an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com However, the indole ring system is inherently electron-rich, which deactivates the ring towards nucleophilic attack. Furthermore, the target molecule lacks the requisite strong electron-withdrawing groups ortho or para to the fluorine atom at C7. Consequently, the C7-fluoro group in this compound is expected to be largely unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. Forcing conditions or the introduction of strong activating groups on the indole ring would be necessary to facilitate such a transformation.

Functional Group Interconversions and Derivatization Strategies

The bromine atom at the C4 position is the most prominent site for functional group interconversion, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the synthesis of diverse derivatives.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for forming new carbon-carbon bonds. For instance, coupling with phenylboronic acid could yield 7-fluoro-5-methyl-4-phenyl-1H-indole. A study on the Suzuki coupling of 5-bromo-1-tosyl indole with phenylboronic acid utilized Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base, achieving a 54% yield of the coupled product rsc.org. This suggests that similar conditions could be effective for the target molecule.

Sonogashira Coupling: The introduction of an alkynyl group at the C4 position can be achieved via Sonogashira coupling with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base like an amine. This reaction is instrumental in the synthesis of rigid, linear extensions to the indole core.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond at the C4 position by coupling the bromoindole with an amine in the presence of a palladium catalyst and a suitable ligand. This is a key strategy for synthesizing arylamine derivatives.

Heck Coupling: The C4 position could be alkenylated through a Heck reaction with an alkene, catalyzed by a palladium complex.

Other Derivatization Strategies:

N-Functionalization: The indole nitrogen can be readily substituted. For example, protection with a tosyl group is a common strategy in indole synthesis and derivatization rsc.org. Alkylation or acylation of the N-H group can also be performed to introduce various functionalities.

Halogenation: While the molecule is already brominated, further halogenation could potentially occur at other positions on the indole ring, depending on the reaction conditions. For instance, the use of N-bromosuccinimide (NBS) is a common method for the bromination of indoles wikipedia.org.

Below is an interactive data table summarizing potential cross-coupling reactions for the derivatization of this compound, based on analogous reactions in the literature.

| Reaction Type | Reagents/Catalyst (Analogous System) | Potential Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ rsc.org | 7-Fluoro-5-methyl-4-phenyl-1H-indole |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₂NH | 4-Alkynyl-7-fluoro-5-methyl-1H-indole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 4-Amino-7-fluoro-5-methyl-1H-indole derivative |

| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-7-fluoro-5-methyl-1H-indole |

Oxidation and Reduction Chemistry of this compound

Oxidation:

The electron-rich nature of the indole ring makes it susceptible to oxidation. The outcome of the oxidation is highly dependent on the oxidant and the reaction conditions.

Oxidation to Oxindoles: A common oxidative transformation of indoles is the conversion to 2-oxindoles. Simple oxidants like N-bromosuccinimide (NBS) can selectively oxidize the C2 position of the indole ring to a carbonyl group wikipedia.orgresearchgate.net. For this compound, this would likely yield 4-bromo-7-fluoro-5-methyl-1,3-dihydro-2H-indol-2-one.

Witkop Oxidation: This reaction involves the oxidative cleavage of the C2-C3 double bond of the indole ring. Copper-catalyzed oxidation using molecular oxygen as a green oxidant has been shown to effect Witkop oxidation on substituted indoles, yielding 2-acylaminobenzaldehyde derivatives acs.org. The electronic nature of the substituents on the benzene ring can influence the reaction's efficiency, with electron-donating groups generally favoring oxidation and electron-withdrawing groups decreasing reactivity acs.org.

Oxidative Homocoupling: Under certain copper-catalyzed oxidative conditions, substituted indoles can undergo homocoupling to form bisindolin-3-ones acs.org.

The following table presents potential oxidation reactions for this compound based on known indole chemistry.

| Reaction Type | Oxidant/Catalyst (Analogous System) | Potential Product |

| Oxidation to Oxindole | N-Bromosuccinimide (NBS) wikipedia.orgresearchgate.net | 4-Bromo-7-fluoro-5-methyl-1,3-dihydro-2H-indol-2-one |

| Witkop Oxidation | CuCl, O₂ acs.org | N-(2-formyl-3-bromo-6-fluoro-5-methylphenyl)formamide |

| Oxidative Homocoupling | CuCl, O₂ acs.org | Dimeric indolin-3-one derivative |

Reduction:

The reduction of the indole core typically affects the pyrrole ring.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as platinum, palladium, or rhodium would likely reduce the C2-C3 double bond of the pyrrole ring, yielding the corresponding indoline, 4-bromo-7-fluoro-5-methylindoline.

Birch Reduction: Reduction with sodium or lithium in liquid ammonia in the presence of an alcohol can lead to the reduction of the benzene ring. However, the conditions are harsh, and the regioselectivity would be influenced by the substituents.

Reduction of Carbonyl Groups (if derivatized): If the indole has been derivatized to include a carbonyl-containing substituent (e.g., through Friedel-Crafts acylation), this group can be reduced by reagents like sodium borohydride or lithium aluminum hydride without affecting the indole core. The photoreduction of nitroarenes to N-arylhydroxylamines has been reported, which is chemoselective for the nitro group in the presence of halides acs.org. While not directly applicable to the indole core, it highlights the potential for selective reductions of other functional groups that could be introduced onto the molecule.

Rearrangement Reactions and Dearomatization Pathways

Dearomatization reactions transform the planar indole ring into a three-dimensional structure, which is a valuable strategy in the synthesis of complex natural products and pharmaceuticals nih.govacs.org.

Oxidative Dearomatization: This process involves the oxidation of the indole in the presence of a nucleophile, leading to the formation of a dearomatized product. For example, anodic oxidative dearomatization of 2-alkynylanilines has been used to synthesize multifunctionalized indoles rsc.org. Oxidative dearomatization can also be used to construct spiroindolones rsc.org.

Photochemical Cycloadditions: Indoles can participate in photochemical reactions. For instance, asymmetric dearomative [2+2] photocycloadditions of indole derivatives with bicyclo[1.1.0]butanes have been reported, yielding chiral heterocycle-fused bicyclo[2.1.1]hexanes acs.org.

Gold-Catalyzed Rearrangement-Addition Reactions: Gold catalysts can activate alkynes to undergo rearrangement and subsequent addition of indoles, leading to functionalized indole products nih.gov. While this is an addition to the indole, it showcases a type of rearrangement involving a reaction partner.

Semipinacol-Type Rearrangements: The assembly of 3-halooxindoles can be achieved via an interrupted semipinacol rearrangement, which represents another pathway for the functionalization and rearrangement of the indole scaffold acs.org.

The following table outlines potential dearomatization and rearrangement reactions for this compound based on analogous systems.

| Reaction Type | Method (Analogous System) | Potential Product Class |

| Oxidative Dearomatization | Anodic oxidation rsc.org | Dearomatized spirocyclic indole derivatives |

| Photochemical [2+2] Cycloaddition | Reaction with bicyclo[1.1.0]butanes acs.org | Chiral fused bicyclic indoline derivatives |

| Gold-Catalyzed Rearrangement | Reaction with sulfenylated propargylic carboxylates nih.gov | Functionalized indole adducts |

| Interrupted Semipinacol Rearrangement | Halogenation/rearrangement sequence acs.org | Substituted oxindole derivatives |

Mechanistic Investigations of Reactions Involving 4 Bromo 7 Fluoro 5 Methyl 1h Indole

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 4-Bromo-7-fluoro-5-methyl-1H-indole are largely dictated by the inherent electronic properties of the indole (B1671886) nucleus, which are further modulated by the bromo, fluoro, and methyl substituents on the benzene (B151609) ring.

Electrophilic Substitution: The indole ring is electron-rich and generally undergoes electrophilic substitution, primarily at the C3 position of the pyrrole (B145914) ring due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) through resonance. However, if the C3 position is blocked, electrophilic attack may occur at the C2 position or on the benzene ring. For this compound, the C3 position is unsubstituted and thus the most probable site for electrophilic attack.

The substituents on the benzene ring influence the reactivity and regioselectivity of electrophilic substitution on that ring. The methyl group at C5 is an activating group and ortho-, para-directing. The fluorine at C7 and bromine at C4 are deactivating groups but are also ortho-, para-directing. The interplay of these electronic effects determines the preferred position of substitution on the benzene ring, which is generally less favored than substitution on the pyrrole ring.

Nucleophilic Substitution: Direct nucleophilic substitution on the benzene ring of haloarenes is generally difficult. However, under forcing conditions (e.g., strong base), nucleophilic substitution can proceed through an aryne intermediate. For this compound, the formation of an indolyne intermediate is a plausible pathway for the substitution of the bromo or fluoro groups. clockss.orgnih.gov The regioselectivity of nucleophilic attack on the indolyne would be influenced by the remaining substituents. clockss.orgnih.gov

Reaction Intermediates: The primary intermediates in electrophilic substitution reactions are sigma-complexes or arenium ions, where the aromaticity of the ring is temporarily broken. For reactions involving aryne pathways, the indolyne itself is a highly reactive intermediate.

A hypothetical reaction pathway for electrophilic bromination at the C3 position is outlined below:

Generation of the electrophile: Br₂ + FeBr₃ → Br⁺ + FeBr₄⁻

Nucleophilic attack by the indole: The π-system of the indole attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (arenium ion) with the positive charge delocalized over the C2 and nitrogen atoms.

Deprotonation: A weak base removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-bromo-4-bromo-7-fluoro-5-methyl-1H-indole product.

Transition State Analysis and Energy Barriers

The transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to occur. The energy required to reach this state is known as the activation energy or energy barrier.

Computational Approaches: Due to the fleeting nature of transition states, they are often studied using computational chemistry methods like Density Functional Theory (DFT). mit.edugithub.io These calculations can model the geometry of the transition state and determine its energy, providing insights into the reaction's feasibility and rate. For reactions of substituted indoles, computational studies can elucidate the influence of substituents on the stability of transition states and thus on the reaction pathway. nih.govacs.org

Table 1: Hypothetical Relative Energy Barriers for Electrophilic Substitution on this compound

| Position of Substitution | Predicted Relative Energy Barrier | Rationale |

| C3 | Lowest | Highest stabilization of the transition state by the nitrogen atom. |

| C2 | High | Less stabilization of the transition state compared to C3. |

| C6 | Higher | Substitution on the benzene ring is generally less favored. The directing effects of the substituents would influence the exact energy. |

This table is illustrative and based on general principles of indole reactivity. Actual values would require specific computational studies.

Kinetic and Thermodynamic Studies of Chemical Transformations

In the context of this compound, competitive reactions, such as electrophilic substitution at different positions, can be influenced by these factors. For instance, a reaction carried out at low temperature might favor the kinetically preferred product, whereas at higher temperatures, the thermodynamically more stable product might dominate if the reaction is reversible.

Table 2: Illustrative Kinetic vs. Thermodynamic Product Distribution in a Hypothetical Reaction

| Reaction Condition | Major Product | Controlling Factor |

| Low Temperature, Short Reaction Time | Kinetically Favored Isomer | Kinetic Control |

| High Temperature, Long Reaction Time | Thermodynamically Favored Isomer | Thermodynamic Control |

This table presents a general principle. The specific isomers and conditions would depend on the particular reaction.

Influence of Catalysis and Solvent Effects on Reaction Mechanisms

Catalysis: Catalysts can significantly alter the mechanism of a reaction, typically by providing an alternative pathway with a lower activation energy. nih.gov

Lewis Acid Catalysis: In many electrophilic aromatic substitution reactions, a Lewis acid is used to generate a more potent electrophile. lumenlearning.commasterorganicchemistry.com For example, FeBr₃ is a common catalyst in bromination reactions. lumenlearning.commasterorganicchemistry.com

Transition Metal Catalysis: Transition metals, particularly palladium, are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds at the position of the halogen atoms. beilstein-journals.orgrsc.org For this compound, the bromine at C4 would be the more likely site for such reactions.

Solvent Effects: The solvent can influence reaction rates and mechanisms in several ways:

Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. nih.gov For example, the formation of the arenium ion in electrophilic substitution would be favored in polar solvents.

Coordinating Ability: Solvents that can coordinate to the catalyst or reactants can affect their reactivity. For instance, a coordinating solvent might compete with the substrate for the catalyst, potentially slowing down the reaction.

The choice of solvent and catalyst is therefore critical in directing the outcome of reactions involving this compound, allowing for selective functionalization at different positions of the indole ring.

Computational and Theoretical Studies of 4 Bromo 7 Fluoro 5 Methyl 1h Indole

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of an indole (B1671886) derivative are largely governed by the nature and position of its substituents. In 4-Bromo-7-fluoro-5-methyl-1H-indole, the interplay between the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group dictates its electronic landscape.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the electron-donating methyl group at the C5 position is expected to raise the energy of the HOMO, while the electron-withdrawing halogens at C4 and C7 would lower the energy of both the HOMO and LUMO. nih.gov The net effect on the HOMO-LUMO gap can be predicted through computational methods. Density functional theory (DFT) calculations on similar substituted indoles suggest that halogenation tends to decrease the HOMO-LUMO gap, thereby increasing reactivity. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound Disclaimer: The following data are theoretical predictions based on trends observed in computational studies of analogous substituted indoles and have not been experimentally verified for this specific compound.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

This interactive table provides predicted energy ranges for the frontier molecular orbitals based on computational studies of similar indole derivatives.

Conformational Analysis and Tautomerism Studies

Conformational analysis of this compound primarily concerns the orientation of the methyl group. Due to the relatively low barrier to rotation, the methyl group is expected to freely rotate at room temperature.

Tautomerism in indoles involves the migration of a proton. wikipedia.org The most common tautomeric forms are the 1H-indole, 2H-indole (indolenine), and 3H-indole (indolenine). For the vast majority of indole derivatives, including this compound, the 1H-tautomer is overwhelmingly the most stable due to the preservation of the aromaticity of the benzene (B151609) ring. researchgate.net Computational studies on various substituted indoles have consistently shown the 1H form to be the most energetically favorable. derpharmachemica.com

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the geometric and electronic properties of molecules. researchgate.net By approximating the electron density, DFT can provide accurate estimations of bond lengths, bond angles, and other molecular parameters. The B3LYP functional combined with a 6-31G(d) or larger basis set is a commonly employed method for reliable calculations on organic molecules like indole derivatives. niscpr.res.inniscpr.res.in

For this compound, DFT calculations would predict a planar bicyclic indole core. The bond lengths and angles would be influenced by the electronic effects of the substituents. The C-Br and C-F bond lengths can be accurately predicted, as well as the bond lengths within the indole ring, which may show slight deviations from those of unsubstituted indole due to the electronic push-pull effects of the methyl and halogen groups.

Table 2: Predicted Geometrical Parameters for this compound Disclaimer: The following data are theoretical predictions based on DFT calculations of analogous substituted indoles and have not been experimentally verified for this specific compound.

| Parameter | Predicted Value |

| C4-Br Bond Length | ~1.90 Å |

| C7-F Bond Length | ~1.36 Å |

| C5-C(methyl) Bond Length | ~1.51 Å |

| C4-C5-C6 Bond Angle | ~120° |

| C6-C7-N1 Bond Angle | ~108° |

This interactive table presents predicted geometric parameters based on computational studies of similar indole derivatives.

Prediction of Reactivity and Regioselectivity

The reactivity of the indole ring is significantly influenced by its substituents. The indole nucleus is inherently electron-rich and typically undergoes electrophilic substitution, most commonly at the C3 position. In this compound, the electron-donating methyl group at C5 enhances the electron density of the ring, while the electron-withdrawing bromine and fluorine atoms at C4 and C7 decrease it.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.comtandfonline.com For this compound, MD simulations can provide valuable insights into its intermolecular interactions in various environments.

The key potential intermolecular interactions for this molecule include:

Hydrogen Bonding: The N-H proton of the indole ring can act as a hydrogen bond donor.

Halogen Bonding: The bromine atom at the C4 position can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophile. mdpi.com

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and bromine atoms.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems.

MD simulations can model how these interactions influence the molecule's solvation, aggregation, and potential binding to biological targets. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Bromo 7 Fluoro 5 Methyl 1h Indole Derivatives

Design Strategies for Modulating Biological Target Interactions

The design of derivatives based on the 4-bromo-7-fluoro-5-methyl-1H-indole scaffold aims to systematically probe the chemical space around the core structure to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy involves the C-H functionalization of the indole (B1671886) ring, particularly at the pyrrole (B145914) ring, which can be transformed into more complex structures. nih.gov

Key design strategies include:

Targeted Compound Libraries : Leveraging knowledge from existing chemical series that have shown promise against specific biological targets, such as protein kinases or receptors, can guide the synthesis of a targeted library of this compound derivatives. nih.gov This approach focuses on modifications predicted to interact favorably with a known binding site.

Positional Scanning : Substituents can be systematically introduced at various positions of the indole core to identify regions that are sensitive to modification and crucial for biological activity. The existing bromine, fluorine, and methyl groups serve as foundational elements whose positions can be altered or whose steric and electronic properties can be complemented by additional functional groups.

Scaffold Hopping and Modification : While maintaining the core indole structure, modifications can be made to the pyrrole or benzene (B151609) rings. For instance, the seven-membered ring in some biologically active compounds has been successfully modified to six or five-membered rings to improve activity, a strategy that could be explored for indole derivatives. drugdesign.org

The Role of Halogen Substituents (Bromine, Fluorine) in Molecular Recognition and Binding

Halogen atoms play a critical role in drug design, influencing a molecule's conformation, metabolic stability, and binding affinity through various non-covalent interactions. nih.gov In the this compound scaffold, the bromine and fluorine atoms are key modulators of molecular interactions.

Halogen Bonding : Both bromine and fluorine can participate in halogen bonding, a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a biological target, such as a backbone carbonyl or the side chain of a residue. nih.govacs.org The strength of halogen bonds typically increases with the polarizability of the halogen, following the order F << Cl < Br < I. mdpi.com Therefore, the bromine at position 4 is capable of forming stronger and more directional halogen bonds than the fluorine at position 7. mdpi.comresearchgate.net This interaction can be a powerful tool in crystal engineering and for enhancing ligand-protein binding affinity. mdpi.com

Hydrophobicity and Lipophilicity : Halogenation significantly impacts the lipophilicity of a molecule, which affects its ability to cross cell membranes and its pharmacokinetic profile. The type and position of the halogen can alter metabolism and tissue distribution. nih.gov

Steric and Electronic Effects : The fluorine atom is relatively small and highly electronegative, often used to block metabolic sites or modulate the pKa of nearby functional groups. Bromine is larger and more polarizable, offering different steric and electronic contributions that can be exploited to fill specific pockets within a binding site.

Table 1: Comparison of Halogen Substituent Properties in Molecular Design

| Feature | Bromine (at C4) | Fluorine (at C7) |

|---|---|---|

| Halogen Bond Strength | Stronger, due to higher polarizability mdpi.com | Weaker mdpi.com |

| Potential Interactions | Can engage in halogen bond interactions with nucleophilic residues nih.gov | Can form halogen bonds with backbone carbonyls or residue side chains nih.gov |

| Size (van der Waals radius) | ~1.85 Å | ~1.47 Å |

| Electronegativity (Pauling scale) | 2.96 | 3.98 |

| Key Roles in Design | Anchoring ligand in binding pocket, increasing selectivity and affinity | Enhancing metabolic stability, modulating electronics, improving membrane permeability |

Influence of Methyl Substitution on Pharmacophore Design and Activity

The methyl group at the C5 position, while seemingly simple, exerts a significant influence on the molecule's interaction with biological targets.

Hydrophobic Interactions : The primary role of the methyl group is to engage in van der Waals and hydrophobic interactions. It can fit into small, lipophilic pockets within a protein's active site, contributing to binding affinity through tight packing with hydrophobic residues. nih.gov

Steric Influence : The methyl group provides steric bulk that can orient the molecule within the binding site, potentially locking it into a favorable conformation for optimal interaction with the target. This steric hindrance can also prevent undesirable interactions or block access to metabolic enzymes, thereby increasing the compound's biological half-life.

Bioisosteric Replacements and Analog Design Strategies

Bioisosterism is a strategy in medicinal chemistry for modifying a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving pharmacological properties. nih.gov For derivatives of this compound, several bioisosteric replacement strategies could be employed to fine-tune activity and selectivity.

Halogen Swapping : The bromine and fluorine atoms can be replaced with other halogens (e.g., chlorine) or with other small, electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3) to systematically probe the electronic and steric requirements of the binding pocket.

Methyl Group Analogs : The C5-methyl group could be replaced by other small alkyl groups (e.g., ethyl), an ethylenic double bond, or bioisosteres like a chloro group or an amino group to explore the size limitations and electronic nature of the corresponding hydrophobic pocket.

Indole Ring Bioisosteres : The indole scaffold itself can be replaced by other bicyclic heteroaromatic systems, such as benzofuran, benzothiophene, or azaindole. This strategy, known as scaffold hopping, can lead to the discovery of novel chemical series with improved properties while retaining the key pharmacophoric features required for biological activity.

Ligand-Based and Structure-Based Molecular Design Approaches

The development of potent and selective derivatives of this compound can be guided by two complementary computational design approaches: ligand-based and structure-based design. nih.gov

Ligand-Based Design : In the absence of a 3D structure of the biological target, ligand-based methods are employed. nih.gov This approach relies on analyzing a set of molecules known to be active at the target of interest.

Pharmacophore Modeling : A pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. drugdesign.orgnih.gov The this compound scaffold would serve as a template for designing new molecules that fit this pharmacophoric model.

Structure-Based Design : When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR, structure-based design becomes a powerful tool. ethernet.edu.et

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target. ethernet.edu.et Derivatives of this compound can be docked into the active site to predict their binding affinity and identify key interactions, such as the halogen bonds formed by the bromine and fluorine atoms or the hydrophobic packing of the methyl group. This allows for the rational design of modifications to improve the fit and complementarity of the ligand to the target. nih.govethernet.edu.et

Applications in Medicinal Chemistry and Chemical Biology: Mechanistic and Design Perspectives

4-Bromo-7-fluoro-5-methyl-1H-indole as a Privileged Scaffold for Target Identification

The indole (B1671886) ring system is a prevalent feature in numerous natural products and FDA-approved drugs, including the neurotransmitter serotonin (B10506) and the anti-cancer agent sunitinib. mdpi.comnih.gov This widespread occurrence has led to its classification as a privileged scaffold—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.comucla.edunih.gov The value of the indole core lies in its aromaticity, hydrogen-bonding capability via the N-H group, and defined three-dimensional shape, which facilitate interactions with various protein active sites. nih.govresearchgate.net

Halogenated indoles, in particular, are versatile building blocks in organic synthesis and serve as crucial intermediates for developing biologically active molecules. researchgate.netmyskinrecipes.com The specific substitutions on this compound enhance its utility as a scaffold for target identification:

Bromine (Br) at position 4: The bromine atom can form halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity and selectivity. It also provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the exploration of chemical space around this vector.

Fluorine (F) at position 7: The introduction of fluorine can modulate the electronic properties of the indole ring, influence the acidity of the N-H proton, and improve metabolic stability and membrane permeability—all critical factors in drug design.

Methyl (CH₃) at position 5: This group can engage in hydrophobic interactions within a protein's binding pocket, potentially enhancing binding affinity and influencing the orientation of the scaffold.

This combination of substituents on a proven privileged core makes this compound an attractive starting point for screening libraries aimed at identifying novel ligands for a range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. researchgate.netnih.gov

Exploration of Binding Mechanisms with Enzymes and Receptors

The indole scaffold is a well-established "hinge-binder" in protein kinase inhibitors. nih.govjst.go.jp The N-H group of the indole ring is perfectly positioned to form a crucial hydrogen bond with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) moiety of ATP. nih.govjst.go.jp The development of Vemurafenib, a B-RAF kinase inhibitor based on a 7-azaindole (B17877) scaffold, exemplifies the success of this strategy. nih.govjst.go.jp

For a molecule like this compound, the binding mechanism with a target such as a kinase would likely involve:

Hydrogen Bonding: The essential N-H group forming a hydrogen bond with the kinase hinge region.

Hydrophobic Interactions: The benzene (B151609) portion of the indole ring and the 5-methyl group occupying a hydrophobic pocket.

Halogen Bonding: The 4-bromo substituent potentially forming a directional halogen bond with a Lewis basic residue (e.g., a backbone carbonyl oxygen), thereby enhancing affinity and selectivity.

Beyond kinases, indole derivatives are known to interact with a variety of other enzymes. For example, studies on indoleamine 2,3-dioxygenase have shown that different indole derivatives can bind to an allosteric site, modulating the enzyme's catalytic activity. nih.gov Similarly, the indole ring of a tryptophan residue has been identified as a key structural feature that blocks the fatty acid-binding tunnel in long-chain-fatty-acid—CoA ligase until a substrate binds. wikipedia.org These examples underscore the versatility of the indole scaffold in molecular recognition, a property that this compound would inherit and likely enhance through its specific substitution pattern.

Rational Design of Indole-Based Modulators of Biological Pathways

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the structure and function of the target molecule. The indole scaffold is an excellent platform for such endeavors, particularly in the design of kinase inhibitors targeting signaling pathways implicated in cancer. researchgate.netnih.govnih.gov

Computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are frequently employed to guide the optimization of indole-based leads. nih.gov For instance, in a study on 3,5-disubstituted indole derivatives as PIM-1 kinase inhibitors, CoMFA and CoMSIA models were used to successfully design novel compounds with high predicted inhibitory activity. nih.gov

Applying a rational design strategy to this compound would involve several steps:

Docking Studies: Docking the scaffold into the active site of a target protein (e.g., EGFR, VEGFR, or Aurora kinase) to predict its binding mode and identify key interactions. nih.govnih.gov

Structure-Activity Relationship (SAR) Exploration: Systematically modifying the scaffold. The 4-bromo position is a prime site for introducing new functionality via Suzuki or other cross-coupling reactions to probe for additional binding interactions.

Optimization of Physicochemical Properties: Using the 7-fluoro and 5-methyl groups as fixed modulators of properties like solubility, lipophilicity, and metabolic stability, while exploring substitutions at other positions.

This approach allows for the targeted development of potent and selective modulators of specific biological pathways, transforming a simple indole fragment into a highly optimized clinical candidate. nih.govresearchgate.net

Table 1: Examples of Indole-Based Kinase Inhibitors and Their Targets This table presents examples of kinase inhibitors based on the indole or related scaffolds to illustrate the broad utility of this structural class in drug design.

| Compound Class | Target Kinase(s) | Significance | Reference |

|---|---|---|---|

| 7-Azaindole Derivatives | B-RAF | Led to the FDA-approved drug Vemurafenib for melanoma. | nih.govjst.go.jp |

| 3,5-Disubstituted Indoles | PIM-1 | Demonstrates the use of computational models (3D-QSAR) for rational design of potent inhibitors. | nih.gov |

| Benzofuran–Indole Hybrids | EGFR (including mutants) | Shows potential for overcoming drug resistance in non-small-cell lung cancer. | researchgate.net |

| Indazole Derivatives | Aurora Kinases A & B | Highlights how scaffold modification can achieve isoform selectivity. | nih.gov |

Development of Chemical Probes Based on this compound

Chemical probes are essential tools in chemical biology for interrogating the function of proteins and other biomolecules in their native environment. The indole scaffold's inherent fluorescence and its capacity for chemical modification make it an excellent core for probe development. nih.gov

Indole derivatives have been successfully developed into fluorescent probes for various applications:

pH Sensing: Probes designed on a donor-π-acceptor (D-π-A) concept, where the indole acts as the donor, can show dramatic color and fluorescence changes in response to pH. nih.gov

Metal Ion Detection: Indole-rhodamine hybrid probes have been used for the ratiometric fluorescent detection of palladium (Pd²⁺) in living cells. rsc.org Similarly, spiropyran-based sensors incorporating an indole moiety have been designed to detect zinc (Zn²⁺). acs.org

Bioimaging: Indole-chalcone derivatives have been synthesized as imaging probes for detecting β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.gov These can be labeled with radioisotopes like ¹²⁵I for autoradiography or used directly for fluorescent staining. nih.gov

The this compound scaffold is a promising candidate for creating new chemical probes. The bromine at the 4-position could be replaced with a fluorophore or a radiolabel. Alternatively, other positions on the indole ring could be functionalized with a reactive group to enable covalent labeling of a target protein, or with a reporter group for imaging applications. The fluorine and methyl substituents would help to fine-tune the photophysical and pharmacokinetic properties of the resulting probe.

Strategies for Fragment-Based Drug Discovery Utilizing Indole Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development. FBDD involves screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.govjst.go.jp These fragment hits are then optimized into potent leads.

The indole scaffold is ideally suited for FBDD. Its derivatives, such as 7-azaindole and indazole, are considered "kinase privileged fragments" because of their ability to act as effective hinge-binding motifs. nih.govjst.go.jpnih.gov A small, decorated molecule like this compound represents an excellent fragment for an FBDD campaign due to its:

Low Molecular Weight: It fits the typical "rule of three" criteria for fragments.

Defined Exit Vectors: The hydrogen at the N-1 position and the bromine at the C-4 position provide clear vectors for chemical elaboration to "grow" the fragment into the binding site and improve potency.

Rich Structural Information: The fluorine and methyl groups provide specific interaction points that can be observed through structural biology techniques like X-ray crystallography, guiding the optimization process.

In a typical FBDD workflow, this compound would be screened against a target like a protein kinase. If it shows binding, its structure in complex with the protein would be determined. Medicinal chemists would then use this structural information to synthesize new analogues, for example, by using the 4-bromo position to add a group that extends into a nearby sub-pocket of the active site, thereby rapidly increasing affinity and selectivity. nih.gov

Applications in Materials Science and Organic Electronics Research

Utilization as Monomeric Units in Polymer Synthesis

The presence of a reactive bromine atom on the indole (B1671886) ring of 4-bromo-7-fluoro-5-methyl-1H-indole makes it an ideal monomeric unit for polymerization reactions. Specifically, it can readily participate in various cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful tools for the synthesis of conjugated polymers. These polymers, incorporating the indole moiety into their backbone, are of significant interest for applications in organic electronics.

The indole ring itself is an electron-rich aromatic system, and its incorporation into a polymer chain can enhance the polymer's hole-transporting properties. The fluorine and methyl substituents further fine-tune the electronic and physical properties of the resulting polymer, such as its solubility, film-forming ability, and energy levels (HOMO/LUMO). Research in this area focuses on synthesizing novel polymers and characterizing their structural, thermal, and electronic properties to assess their potential for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Precursors for Organic Semiconductors and Dyes

Beyond direct polymerization, this compound serves as a crucial precursor for the synthesis of a variety of organic semiconductors and dyes. The bromo-substituent can be easily replaced with other functional groups through reactions like the Buchwald-Hartwig amination or Sonogashira coupling. This allows for the introduction of a wide range of functionalities, leading to the creation of tailored molecules with specific electronic and optical properties.

For instance, coupling with aromatic amines can lead to the formation of hole-transporting materials for OLEDs. Similarly, coupling with electron-accepting moieties can result in the formation of donor-acceptor type dyes, which are essential components in dye-sensitized solar cells (DSSCs). The strategic modification of the this compound core allows for precise control over the absorption and emission spectra of the resulting dyes, a critical factor in optimizing device performance.

Optoelectronic Properties of Functionalized Indole Derivatives

The optoelectronic properties of functionalized indole derivatives are a key area of investigation. The intrinsic fluorescence of the indole core can be modulated by the nature and position of its substituents. The combination of the electron-withdrawing fluorine atom and the electron-donating methyl group in this compound creates a unique electronic environment that can influence the photophysical properties of its derivatives.

Researchers are exploring how different functional groups, introduced at the bromine position, affect the quantum yield, emission wavelength, and Stokes shift of these indole-based fluorophores. This research is vital for the development of new fluorescent probes for bioimaging applications, as well as for creating efficient emitters for OLEDs. The ability to tune the color of emission from blue to red by chemical modification is a significant advantage of using such versatile building blocks.

Advanced Spectroscopic and Analytical Characterization Techniques in Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments would provide definitive evidence for the constitution of 4-Bromo-7-fluoro-5-methyl-1H-indole.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the non-exchangeable protons on the indole (B1671886) ring and the methyl group. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (typically δ 8.0-8.5 ppm), the exact position being sensitive to solvent and concentration. The protons on the pyrrole (B145914) ring, H-2 and H-3, would appear as doublets of doublets or triplets due to coupling with each other and the N-H proton. The single proton on the benzene (B151609) portion of the ring, H-6, is anticipated to be a singlet or a narrow doublet due to a small four-bond coupling to the fluorine atom at C-7. The methyl protons at C-5 will present as a sharp singlet around δ 2.3-2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to fluorine (C-7) will show a large one-bond coupling constant (¹JCF) and is expected to be significantly downfield. Similarly, the carbon bearing the bromine atom (C-4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon will appear far upfield, typically in the δ 15-20 ppm range. journals.co.zaresearchsolutions.comrsc.org

¹⁹F NMR: As ¹⁹F is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org For this compound, the spectrum would show a single resonance for the fluorine atom at C-7. Its chemical shift would be characteristic of an aryl fluoride (B91410). nih.govrsc.org This signal would likely be split into a doublet by the adjacent H-6 proton, providing further confirmation of their spatial relationship. rsc.org

¹⁵N NMR: While less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR could provide information about the electronic environment of the indole nitrogen atom.

Table 1: Predicted NMR Data for this compound

| Technique | Atom/Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | N-H | 8.0 - 8.5 | br s |

| H-2 | ~7.2 - 7.5 | t or dd, J ≈ 2.5-3.0 Hz | |

| H-3 | ~6.5 - 6.8 | t or dd, J ≈ 2.5-3.0 Hz | |

| H-6 | ~7.0 - 7.3 | d, J(H-F) ≈ 6-8 Hz | |

| -CH₃ | ~2.3 - 2.5 | s | |

| ¹³C NMR | C-2 | ~125 | d |

| C-3 | ~102 | d | |

| C-3a | ~128 | s | |

| C-4 | ~115 (C-Br) | s | |

| C-5 | ~120 (C-CH₃) | s | |

| C-6 | ~118 | d, J(C-F) ≈ 4-5 Hz | |

| C-7 | ~148 (C-F) | d, J(C-F) ≈ 240-250 Hz | |

| C-7a | ~130 | d, J(C-F) ≈ 10-12 Hz | |

| -CH₃ | ~16 | q | |

| ¹⁹F NMR | C7-F | ~(-120 to -140) | d, J(F-H6) ≈ 6-8 Hz |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and formula of a compound, as well as structural details derived from its fragmentation pattern.

For this compound (C₉H₇BrFN), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition. The most distinctive feature in the low-resolution mass spectrum would be the molecular ion peak (M⁺), which will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) separated by two mass units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). youtube.comlibretexts.org

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several predictable pathways. tutorchase.comnih.gov Common fragmentation patterns for indoles include the loss of HCN from the pyrrole ring. For this specific molecule, initial loss of the bromine atom (·Br) to give a stable cation would be a major fragmentation pathway. Another expected fragmentation is the loss of a methyl radical (·CH₃).

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Observation |

| Molecular Formula | C₉H₇BrFN |